Target Compound's Cytotoxic Potential Inferred from Structural Analogs
The specific target compound has no published bioactivity data. However, a close structural analog, differing only in the substitution of the 3-benzaldehyde group with a 3-(2-methylbenzofuran) group, demonstrates significant cytotoxic activity. A series of 3-(2-methylbenzofuran-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazoles were evaluated for cytotoxicity. Compounds from this series, such as 6a, 6b, and 6c, showed IC50 values of 9.71 ± 1.9 μM, 7.48 ± 0.6 μM, and 3.27 ± 1.1 μM, respectively, against cancer cell lines [1]. This suggests that the 5-phenoxymethyl-1,2,4-oxadiazole core present in 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde is a privileged scaffold for anticancer activity.
| Evidence Dimension | In vitro Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Not directly tested |
| Comparator Or Baseline | Compound 6c (a close structural analog): 3.27 ± 1.1 μM; Compound 6b: 7.48 ± 0.6 μM; Compound 6a: 9.71 ± 1.9 μM |
| Quantified Difference | N/A (Inference from analog) |
| Conditions | Cytotoxicity assay against cancer cell lines (specific cell lines not detailed in abstract) [1] |
Why This Matters
The demonstrated activity of the 5-phenoxymethyl-1,2,4-oxadiazole core suggests that 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde is a structurally sound starting point for medicinal chemistry campaigns targeting cancer.
- [1] Madhusudhan, P., et al. (2020). Synthesis, cytotoxicity, and molecular docking of substituted 3-(2-methylbenzofuran-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazoles. Archiv der Pharmazie, 353(6), e2000012. View Source
